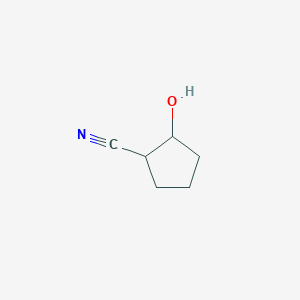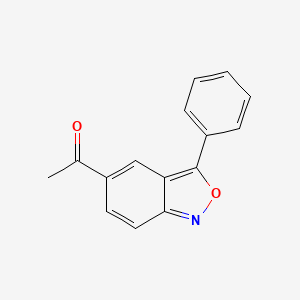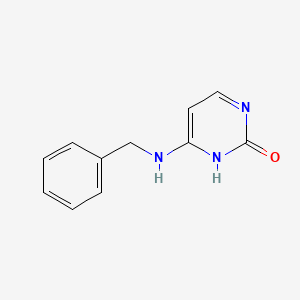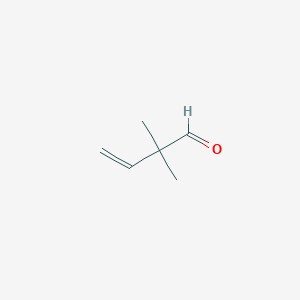
2,2-Dimethyl-3-butenal
Descripción general
Descripción
2,2-Dimethyl-3-butenal is a chemical compound with a molecular formula of C6H12 . It is a potential precursor for prohibited chemical weapons such as soman, a nerve agent . It is also used in small quantities as a food flavor in alcoholic beverages, chewing gums, confection frosting, frozen dairy, fruit ice, gelatin pudding, hard and soft candy, and jam jelly .
Synthesis Analysis
The thermal decarbonylation of this compound is shown to be an intramolecular extrusion of carbon monoxide concerted with the transfer of hydrogen (deuterium) to the y-position . The reaction displays a kinetic isotope effect of 2.8 (at 296.9°C) and follows first-order kinetics .Molecular Structure Analysis
The molecular structure of this compound can be represented as (CH3)2CHC(CH3)=CH2 . More detailed structural information can be obtained from resources like the NIST Chemistry WebBook .Chemical Reactions Analysis
The thermal decarbonylation of this compound is a key chemical reaction involving this compound . This reaction involves an intramolecular extrusion of carbon monoxide, which is concerted with the transfer of hydrogen (deuterium) to the y-position .Aplicaciones Científicas De Investigación
1. Mechanism of Thermal Decarbonylation
The thermal decarbonylation of 2,2-dimethyl-3-butenal involves an intramolecular extrusion of carbon monoxide. This reaction follows first-order kinetics and displays a kinetic isotope effect, indicating its utility in studying reaction mechanisms and isotope effects in organic chemistry (Crawford, Lutener, & Tokunaga, 1977).
2. Gas-Phase Elimination Kinetics
A theoretical study on the mechanism of gas-phase elimination or thermal decomposition kinetics of this compound suggests a concerted five-membered cyclic transition state type of mechanism. This provides insights into the reaction pathways and mechanisms in gas-phase chemistry (Rodríguez et al., 2017).
3. Synthesis of Chromenes
This compound is utilized in the efficient synthesis of 2,2-dimethyl-2H-chromenes from phenol, offering a mild and regioselective synthetic route in organic chemistry (Adler & Baldwin, 2009).
4. Investigation of Molecular Structure
The study of the molecular structure of gaseous 2,3-dimethyl-2-butene, which is closely related to this compound, via electron diffraction techniques contributes to the understanding of molecular geometries and bonding in organic compounds (Eisma et al., 1974).
5. Vulcanization Studies
Research involving 2,3-dimethyl-2-butene in sulfur vulcanization processes provides insights into polymer chemistry and the role of similar compounds in industrial applications (Morgan & Mcgill, 2000).
6. Thermodynamic Properties
Exploring the thermodynamic properties of 2,3-dimethyl-2-butene helps in understanding phase transitions, entropy, and heat capacity, which are fundamental concepts in physical chemistry (Scott et al., 1955).
7. Radical Rearrangement Kinetics
The kinetics of isomerization of 2,2-dimethyl-3-buten-1-yl radical to 1,1-dimethyl-3-buten-1-yl radical provides valuable data on radical rearrangements, crucial in understanding reaction mechanisms in organic chemistry (Chatgilialoglu et al., 1983).
8. Formation of OH Radicals
Studying the formation of OH radicals in reactions involving compounds like 2,3-dimethyl-2-butene contributes to atmospheric chemistry and environmental science (Chew & Atkinson, 1996).
9. Surface Science Studies
Research on the adsorption and thermal decomposition of 2,3-dimethyl-2-butene on surfaces like Ni(111) provides insights into surface interactions and catalysis, relevant in materials science and nanotechnology (Fricke et al., 1992).
Mecanismo De Acción
The mechanism of the thermal decarbonylation of 2,2-dimethyl-3-butenal involves an intramolecular extrusion of carbon monoxide, which is concerted with the transfer of hydrogen (deuterium) to the y-position . The reaction displays a kinetic isotope effect of 2.8 (at 296.9°C) and follows first-order kinetics .
Safety and Hazards
Propiedades
IUPAC Name |
2,2-dimethylbut-3-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-6(2,3)5-7/h4-5H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJDECFURLKSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454875 | |
| Record name | 3-Butenal, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5820-05-3 | |
| Record name | 3-Butenal, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


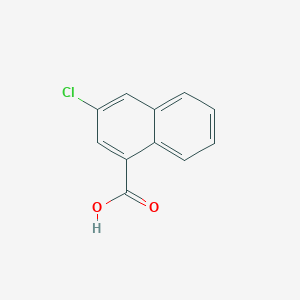

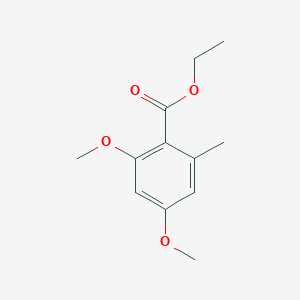
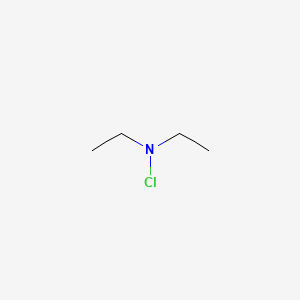
![6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B3054033.png)
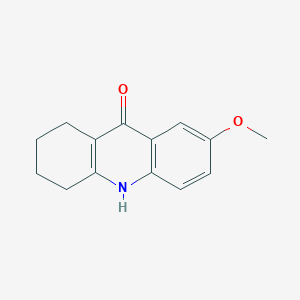

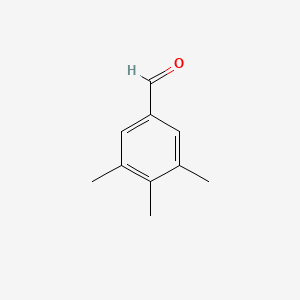

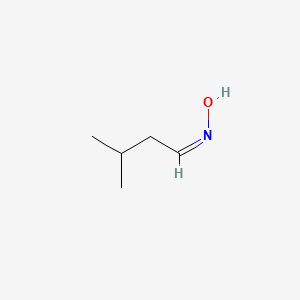
![3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B3054041.png)
